

# A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxynicotinic Acid Analogs

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## Compound of Interest

Compound Name: *2-Hydroxy-5-nitronicotinic acid*

Cat. No.: *B1309875*

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of 2-hydroxynicotinic acid analogs: 2-hydroxy-N-(alkylphenyl)nicotinamides with anti-inflammatory properties and 2-hydroxynicotinoyl-serine-butyl esters exhibiting antibacterial activity. The information presented is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents.

## Anti-inflammatory 2-Hydroxy-N-(alkylphenyl)nicotinamide Analogs

A series of 2-hydroxy-N-(alkylphenyl)nicotinamide analogs have been synthesized and evaluated for their anti-inflammatory activity. The core structure consists of a 2-hydroxynicotinic acid scaffold connected to a substituted phenyl ring via an amide linkage. Variations in the substitution pattern on the phenyl ring have been shown to significantly influence their biological activity.

## Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of these analogs was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound ID	Phenyl Ring Substituent	IC50 ( $\mu$ M) for NO Inhibition
1a	Unsubstituted	> 100
1b	4-Methyl	85.3
1c	4-Ethyl	72.1
1d	4-Isopropyl	65.8
1e	4-tert-Butyl	58.2
1f	4-Fluoro	45.7
1g	4-Chloro	38.5
1h	4-Bromo	35.2
1i	4-Trifluoromethyl	29.8
Ibuprofen	(Standard Drug)	25.5

#### Structure-Activity Relationship Summary:

- Effect of Alkyl Substituents: The introduction of alkyl groups at the para-position of the phenyl ring generally enhances anti-inflammatory activity compared to the unsubstituted analog (1a). A trend of increasing activity with increasing steric bulk of the alkyl group is observed from methyl (1b) to tert-butyl (1e).
- Effect of Halogen Substituents: The presence of electron-withdrawing halogen atoms at the para-position significantly improves potency. The activity increases in the order F < Cl < Br (1f-1h).
- Effect of Strong Electron-Withdrawing Groups: A potent electron-withdrawing group like trifluoromethyl (1i) at the para-position results in the most active compound in this series, with an IC50 value approaching that of the standard drug, ibuprofen.

## Experimental Protocols

### Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells:

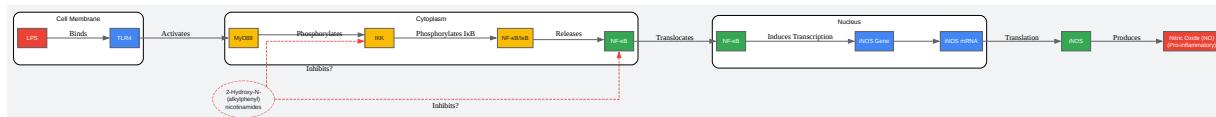
- Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Assay Procedure: Cells were seeded in 96-well plates at a density of 1 x 10<sup>5</sup> cells/well and allowed to adhere for 24 hours. The medium was then replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-incubation, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
- Nitrite Quantification: The production of nitric oxide was determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). An equal volume of supernatant and Griess reagent were mixed and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was calculated from a sodium nitrite standard curve.
- Data Analysis: The percentage of inhibition of NO production was calculated relative to the LPS-stimulated control. The IC<sub>50</sub> value, the concentration of the compound that causes 50% inhibition, was determined from the dose-response curve.

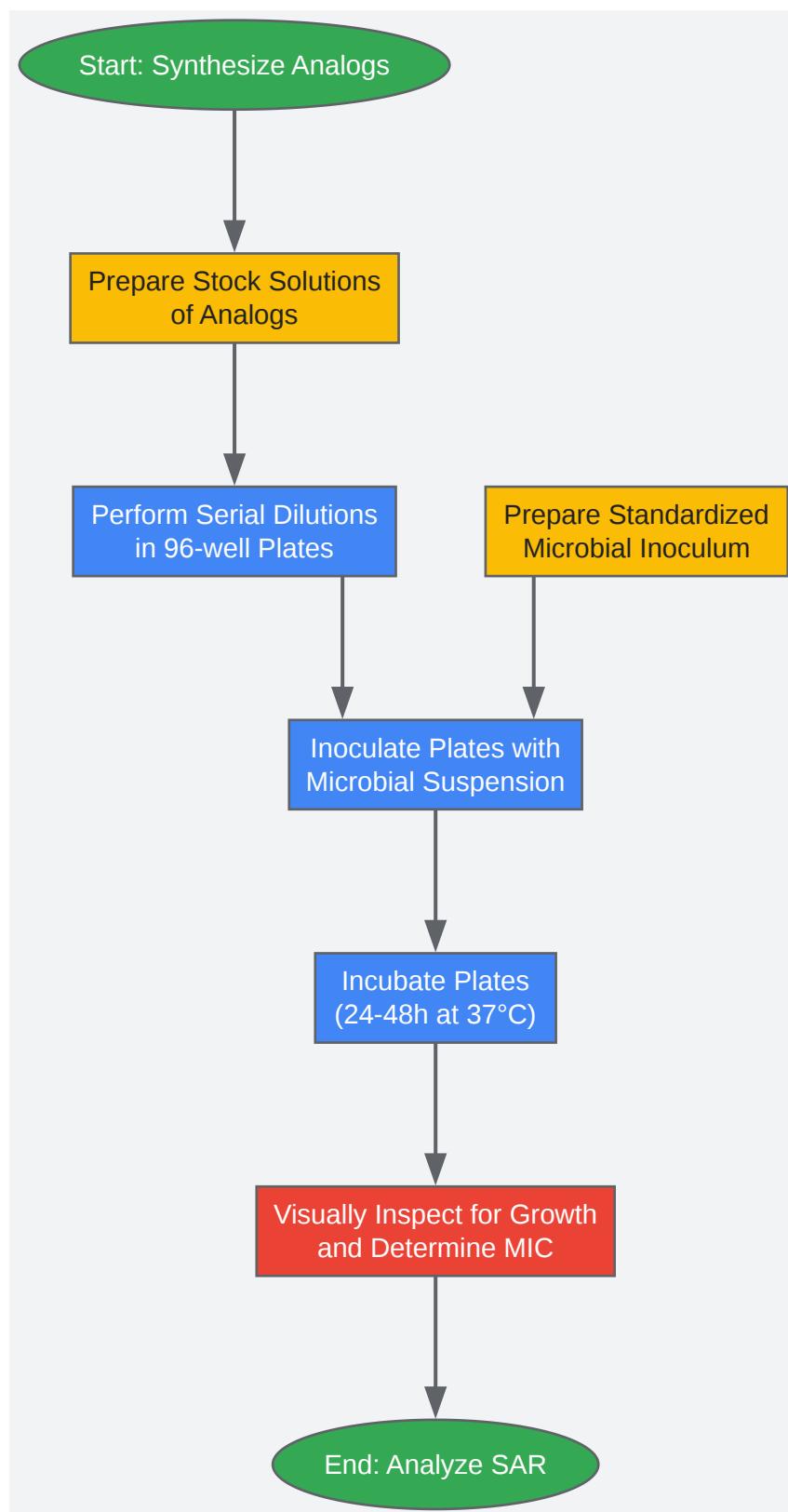
#### Carrageenan-Induced Paw Edema in Rats:

- Animals: Male Wistar rats (180-220 g) were used. The animals were housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
- Induction of Edema: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline into the right hind paw of the rats.
- Drug Administration: The test compounds were administered orally at a dose of 50 mg/kg body weight, 1 hour before the carrageenan injection. The control group received the vehicle only, and a standard group received a reference drug like indomethacin.
- Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

- Data Analysis: The percentage of inhibition of edema was calculated for each group at each time point by comparing the increase in paw volume with that of the control group.

## Signaling Pathway





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